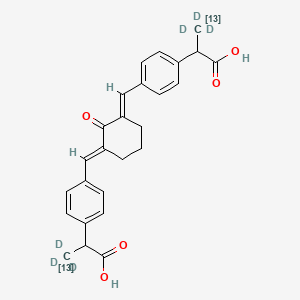

Pelubiprofen impurity 2-13C2,d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H26O5 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2-[4-[(E)-[(3E)-3-[[4-(1-carboxy-2,2,2-trideuterio(213C)ethyl)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenyl]-3,3,3-trideuterio(313C)propanoic acid |

InChI |

InChI=1S/C26H26O5/c1-16(25(28)29)20-10-6-18(7-11-20)14-22-4-3-5-23(24(22)27)15-19-8-12-21(13-9-19)17(2)26(30)31/h6-17H,3-5H2,1-2H3,(H,28,29)(H,30,31)/b22-14+,23-15+/i1+1D3,2+1D3 |

InChI Key |

MAOSFGBLSQBYHT-VVTJXYRASA-N |

Isomeric SMILES |

[2H][13C](C(C(=O)O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C([13C]([2H])([2H])[2H])C(=O)O)/CCC2)([2H])[2H] |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C(C)C(=O)O)C2=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the Chemical Structure of Pelubiprofen Impurity 2-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of Pelubiprofen (B1679217) Impurity 2-¹³C₂,d₆, an isotopically labeled form of a known dimeric impurity of the non-steroidal anti-inflammatory drug (NSAID), Pelubiprofen. This document elucidates the chemical structure, proposes a rationale for the isotopic labeling pattern based on a plausible synthetic pathway, and outlines a hypothetical framework for its characterization. Due to the limited availability of specific experimental data for this exact isotopically labeled compound in publicly accessible literature, this guide combines established knowledge of Pelubiprofen and its impurities with theoretical principles of organic synthesis and analytical chemistry.

Introduction to Pelubiprofen and its Impurities

Pelubiprofen is a 2-arylpropionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[2][3] However, Pelubiprofen also exhibits a dual mechanism by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[4][5]

During the synthesis and storage of Pelubiprofen, various impurities can form, which require careful monitoring and characterization to ensure the safety and efficacy of the drug product.[2] One such impurity, designated as Pelubiprofen Impurity 2, has been identified as a dimeric species.

Chemical Structure Elucidation

Structure of Unlabeled Pelubiprofen Impurity 2

Based on information from various suppliers of pharmaceutical reference standards, Pelubiprofen Impurity 2 is identified as 2,2'-(((1E,1'E)-(2-oxocyclohexane-1,3-diylidene)bis(methanylylidene))bis(4,1-phenylene))dipropanoic acid .[6][7][8][9] This structure corresponds to a molecular formula of C₂₆H₂₆O₅ and a molecular weight of approximately 418.49 g/mol .

Proposed Structure of Pelubiprofen Impurity 2-¹³C₂,d₆

The isotopically labeled version, Pelubiprofen Impurity 2-¹³C₂,d₆, has a reported molecular formula of C₂₄¹³C₂H₂₀D₆O₅ and a molecular weight of 426.51 g/mol . The nomenclature suggests the presence of two ¹³C atoms and six deuterium (B1214612) atoms.

Based on the likely synthetic route of Pelubiprofen and its dimeric impurity, the isotopic labels are most plausibly located on the two propanoic acid side chains. The synthesis of Pelubiprofen typically involves the key intermediate, 2-(4-formylphenyl)propanoic acid. The dimeric impurity is likely formed from the reaction of two molecules of this intermediate with one molecule of cyclohexanone (B45756).

Therefore, it is proposed that the two ¹³C atoms are incorporated into the carboxyl groups of the dipropanoic acid, and the six deuterium atoms are distributed on the methyl groups of these side chains.

Proposed Chemical Structure:

Proposed Synthetic Pathway and Labeling Strategy

The formation of Pelubiprofen Impurity 2 and its isotopically labeled analogue can be envisioned through a base-catalyzed aldol (B89426) condensation reaction.

Experimental Workflow for Synthesis:

Caption: Proposed synthetic workflow for Pelubiprofen Impurity 2-¹³C₂,d₆.

Hypothetical Analytical Characterization

While specific experimental data for Pelubiprofen Impurity 2-¹³C₂,d₆ is not publicly available, the following tables outline the expected analytical data based on the proposed structure.

Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₄¹³C₂H₂₀D₆O₅ |

| Molecular Weight | 426.51 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Expected [M-H]⁻ | m/z 425.2 |

| Expected [M+H]⁺ | m/z 427.2 |

NMR Spectroscopy Data (Hypothetical)

¹H NMR (in CDCl₃, shifts relative to TMS):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 8H | Aromatic protons |

| ~6.5 | s | 2H | Olefinic protons (=CH) |

| ~3.6 | q | 2H | Methine protons of propanoic acid (-CH) |

| ~2.5 - 1.8 | m | 8H | Cyclohexanone methylene (B1212753) protons |

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~200 | Ketone carbonyl (C=O) of cyclohexanone |

| ~178 | Carboxyl carbon (¹³C=O) of propanoic acid |

| ~145 - 125 | Aromatic and olefinic carbons |

| ~45 | Methine carbon of propanoic acid (-CH) |

| ~30 - 20 | Cyclohexanone and methyl carbons |

Note: The ¹³C signal for the labeled carboxyl carbon is expected to be a singlet due to ¹³C enrichment.

Experimental Protocols (Hypothetical)

Synthesis of Pelubiprofen Impurity 2-¹³C₂,d₆

A detailed experimental protocol for the synthesis of this specific labeled impurity has not been published. However, a general procedure based on the aldol condensation of an aldehyde with a ketone can be proposed:

-

Preparation of Labeled Intermediate: Synthesize 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃. This would likely involve multi-step synthesis starting from commercially available ¹³C and deuterium-labeled precursors.

-

Condensation Reaction: In a round-bottom flask, dissolve 2 equivalents of 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃ and 1 equivalent of cyclohexanone in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture with an acid. Extract the product with an organic solvent. The crude product can then be purified using column chromatography or recrystallization to yield Pelubiprofen Impurity 2-¹³C₂,d₆.

Analytical Methods for Characterization

Standard analytical techniques would be employed for the structural confirmation and purity assessment of the synthesized impurity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with formic acid) is a common method for analyzing Pelubiprofen and its impurities.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be particularly useful to confirm the exact mass of the isotopically labeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation, including the confirmation of the positions of the isotopic labels.

Relevance to Drug Development

The synthesis of isotopically labeled impurities like Pelubiprofen Impurity 2-¹³C₂,d₆ is crucial for several aspects of drug development:

-

Metabolic Studies: Labeled compounds are used as internal standards in pharmacokinetic and drug metabolism studies to accurately quantify the levels of the drug and its metabolites/impurities in biological matrices.

-

Analytical Method Validation: They serve as reference standards for the validation of analytical methods used for impurity profiling in the drug substance and final product.

-

Understanding Impurity Formation: The use of labeled precursors can help in elucidating the mechanisms of impurity formation during synthesis and degradation.

Signaling Pathway Context

Pelubiprofen is known to inhibit the NF-κB signaling pathway, which is a central mediator of inflammation. The presence of impurities could potentially modulate this activity.

NF-κB Signaling Pathway and Potential Interaction:

Caption: Pelubiprofen's inhibition of the NF-κB pathway and the potential for impurities to modulate this activity.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure of Pelubiprofen Impurity 2-¹³C₂,d₆. While a definitive experimental characterization is pending public disclosure, the proposed structure and synthetic pathway are based on sound chemical principles and available data for the parent drug and its unlabeled impurity. The development and characterization of such isotopically labeled standards are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. Further research is warranted to obtain concrete experimental data for this specific molecule to validate the hypotheses presented herein.

References

- 1. benchchem.com [benchchem.com]

- 2. Pelubiprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. What is the mechanism of Pelubiprofen? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. pelubiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Pelubiprofen Impurity A | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 9. Pelubiprofen Impurity 3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 10. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]

In-Depth Technical Guide: Synthesis and Characterization of Pelubiprofen Impurity 2-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled Pelubiprofen impurity, 2,2'-(((1E,1'E)-(2-oxocyclohexane-1,3-diylidene)bis(methanylylidene))bis(4,1-phenylene))dipropionic acid-¹³C₂,d₆ (Pelubiprofen Impurity 2-¹³C₂,d₆). This document details a proposed synthetic pathway, experimental protocols, and expected characterization data, designed to assist researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation.[1] As with any pharmaceutical agent, the identification, synthesis, and characterization of its impurities are critical for ensuring drug safety and efficacy. Pelubiprofen Impurity 2 is a known process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).

The isotopically labeled version of this impurity, Pelubiprofen Impurity 2-¹³C₂,d₆, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate determination of the impurity's presence in drug formulations and biological matrices. This guide outlines a plausible synthetic route and analytical characterization for this labeled compound.

Based on available data, the molecular formula for Pelubiprofen Impurity 2-¹³C₂,d₆ is C₂₄¹³C₂H₂₀D₆O₅ with a molecular weight of 426.51 g/mol . The structure of the unlabeled impurity is 2,2'-(((1E,1'E)-(2-oxocyclohexane-1,3-diylidene)bis(methanylylidene))bis(4,1-phenylene))dipropionic acid. The labeling pattern in the target molecule is proposed to involve the deuteration of the two methyl groups of the propionic acid moieties and the incorporation of a ¹³C atom at the carboxylic acid position of each propionic acid side chain.

Proposed Synthesis Pathway

The synthesis of Pelubiprofen Impurity 2-¹³C₂,d₆ can be envisioned as a two-stage process: first, the synthesis of the isotopically labeled key intermediate, 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃, followed by a double Knoevenagel or Claisen-Schmidt condensation with cyclohexanone (B45756).

Stage 1: Synthesis of 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃

A potential route to the labeled intermediate starts from commercially available labeled precursors.

Stage 2: Synthesis of Pelubiprofen Impurity 2-¹³C₂,d₆

The final step involves the condensation of two equivalents of the labeled intermediate with one equivalent of cyclohexanone. This reaction is analogous to the synthesis of 2,6-bis(benzylidene)cyclohexanones, which are known to be formed under basic or acidic conditions.[2][3][4][5]

Below is a DOT script representation of the proposed synthetic workflow.

Caption: Proposed two-stage synthesis workflow for Pelubiprofen Impurity 2-¹³C₂,d₆.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of Pelubiprofen Impurity 2-¹³C₂,d₆.

Synthesis of 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃

This procedure is adapted from known methods for the synthesis of similar arylpropionic acids.

-

Materials:

-

p-Bromobenzaldehyde diethyl acetal (B89532)

-

Magnesium turnings

-

Dry diethyl ether

-

Propionic-1-¹³C anhydride (B1165640), d₆ (from a commercial supplier)

-

Copper(I) cyanide

-

Hydrochloric acid

-

Sodium bicarbonate

-

Sodium sulfate (B86663)

-

Ethyl acetate (B1210297)

-

Hexane

-

-

Procedure:

-

Prepare a Grignard reagent from p-bromobenzaldehyde diethyl acetal and magnesium in dry diethyl ether.

-

In a separate flask, prepare a solution of the labeled propionic anhydride in dry diethyl ether.

-

Add copper(I) cyanide to the Grignard reagent solution and cool to 0 °C.

-

Slowly add the labeled propionic anhydride solution to the Grignard reagent mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude acetal-protected labeled propionic acid derivative.

-

Deprotect the acetal by stirring with 1M hydrochloric acid in a mixture of acetone (B3395972) and water for 4 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with 2M hydrochloric acid and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃.

-

Synthesis of Pelubiprofen Impurity 2-¹³C₂,d₆

This procedure is based on the Claisen-Schmidt condensation for the synthesis of 2,6-bis(benzylidene)cyclohexanones.[3][4]

-

Materials:

-

2-(4-formylphenyl)propanoic acid-¹³C₁,d₃ (from Stage 1)

-

Cyclohexanone

-

Ethanol

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Dichloromethane

-

Sodium sulfate

-

-

Procedure:

-

Dissolve 2.0 equivalents of 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃ and 1.0 equivalent of cyclohexanone in ethanol.

-

Prepare a 10% aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the ethanolic solution of the reactants with vigorous stirring at room temperature.

-

Continue stirring for 24 hours. A precipitate may form during this time.

-

Acidify the reaction mixture to pH 3-4 with 2M hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain Pelubiprofen Impurity 2-¹³C₂,d₆ as a solid.

-

Characterization Data

The synthesized Pelubiprofen Impurity 2-¹³C₂,d₆ should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity: >98% (by area percentage) |

| Mass Spectrometry (MS) | [M-H]⁻: Calculated for C₂₄¹³C₂H₁₉D₆O₅⁻: 425.2. Found: Consistent with calculated mass. High-resolution mass spectrometry should confirm the elemental composition. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic, vinylic, and cyclohexanone protons. The signal for the methyl protons of the propionic acid moiety should be absent or significantly reduced due to deuteration. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Signals for all carbon atoms in the molecule. The signals for the two carboxylic acid carbons should be enhanced due to ¹³C enrichment. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone and carboxylic acid), C=C (alkene and aromatic), and C-O stretching vibrations. |

| Isotopic Enrichment | Determined by mass spectrometry to be >99 atom % for ¹³C and >98 atom % for Deuterium. |

Logical Relationships in Characterization

The characterization workflow follows a logical progression to confirm the successful synthesis of the target molecule.

Caption: Logical workflow for the analytical characterization of the synthesized impurity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Pelubiprofen Impurity 2-¹³C₂,d₆. The proposed synthetic route is based on established chemical transformations and the use of commercially available labeled starting materials. The outlined characterization methods will ensure the unambiguous identification and purity assessment of the final product. This isotopically labeled impurity standard is an essential tool for the accurate quantification of Pelubiprofen Impurity 2 in pharmaceutical quality control and bioanalytical studies, ultimately contributing to the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pelubiprofen and its Isotopically Labeled Impurity

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the physical and chemical properties of Pelubiprofen (B1679217). Due to the limited publicly available data on the specific isotopically labeled impurity, Pelubiprofen impurity 2-13C2,d6, this guide will focus on the properties of the parent compound, Pelubiprofen, as a primary reference. It will also present the available information for the labeled impurity and provide general experimental protocols relevant to the analysis of Pelubiprofen and its related substances.

Physicochemical Properties

The structural differences between Pelubiprofen and its isotopically labeled form primarily lie in the mass of specific atoms, which has a negligible effect on most bulk physical and chemical properties but is significant for mass spectrometry-based analysis.

Pelubiprofen

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1][2] Its structure features a propionic acid group attached to a phenyl ring, which in turn is substituted with an (oxocyclohexylidenemethyl) group.[2] This complex substituent distinguishes it from other profens like ibuprofen.[2]

Table 1: Physical and Chemical Properties of Pelubiprofen

| Property | Value | Reference |

| Chemical Name | 2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid | [3][4] |

| Molecular Formula | C₁₆H₁₈O₃ | [3][4] |

| Molar Mass | 258.31 g/mol | [3][4] |

| Appearance | White to off-white solid powder | [5] |

| Boiling Point | 457.4 ± 34.0 °C at 760 mmHg | [5] |

| Flash Point | 244.5 ± 22.2 °C | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Water Solubility | Low | [3] |

| pKa | 5.0–5.3 | [6] |

This compound

Isotopically labeled impurities, such as this compound, are primarily used as internal standards in quantitative bioanalytical assays. The incorporation of heavy isotopes (¹³C and ²H or D) allows for its differentiation from the unlabeled parent drug by mass spectrometry.

Table 2: Available Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄¹³C₂H₂₀D₆O₅ | [7] |

| Molecular Weight | 426.51 | [7] |

Note: Detailed physicochemical properties such as melting point, boiling point, and solubility for this specific labeled impurity are not publicly available and are typically found in the Certificate of Analysis provided by the manufacturer.

Experimental Protocols

The analysis of Pelubiprofen and its impurities relies on standard analytical techniques in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of Pelubiprofen and quantifying its impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

-

Column : A reverse-phase C18 column is commonly employed.

-

Mobile Phase : A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : UV detection at a wavelength where Pelubiprofen and its impurities show significant absorbance (e.g., 223 nm).[8]

-

Sample Preparation : The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for the structural confirmation of Pelubiprofen and the identification of its impurities.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).[6][9]

-

Solvents : Deuterated solvents such as methanol-d4 (B120146) or dimethyl sulfoxide-d6 are used to dissolve the sample.[6]

-

Analyses : ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure.[10] Additional experiments like DEPT can also be performed for more detailed structural information.[10]

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, often coupled with chromatography (LC-MS), is essential for the identification of impurities and for quantitative analysis, especially when using isotopically labeled internal standards.

-

Instrumentation : A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (HRMS).

-

Ionization : Electrospray ionization (ESI) is a common technique for NSAIDs.

-

Analysis : For impurity identification, the accurate mass measurement from HRMS is used to determine the elemental composition. For quantification, a triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent drug and its labeled internal standard.

Mechanism of Action and Signaling Pathway

Pelubiprofen exhibits a dual mechanism of action, which contributes to its anti-inflammatory effects.[1] It not only inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, but it also modulates the nuclear factor-kappa B (NF-κB) signaling pathway.[1][11][12]

Inhibition of COX Enzymes

Like other NSAIDs, Pelubiprofen inhibits both COX-1 and COX-2 enzymes.[1] However, it shows a degree of selectivity for COX-2, which is the inducible isoform of the enzyme primarily involved in the inflammatory response.[13]

Modulation of the NF-κB Signaling Pathway

Pelubiprofen has been shown to suppress the activation of the NF-κB signaling pathway.[11] This is a critical pathway that controls the transcription of numerous pro-inflammatory genes.[11] Pelubiprofen's inhibitory action is believed to occur by targeting upstream kinases, which ultimately prevents the translocation of NF-κB into the nucleus and the subsequent expression of inflammatory mediators.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pelubiprofen - Wikipedia [en.wikipedia.org]

- 4. Pelubiprofen | C16H18O3 | CID 5282203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pelubiprofen | prodrug of 2-arylpropionic acid | CAS# 69956-77-0 | InvivoChem [invivochem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pelubiprofen |Axios Research [axios-research.com]

- 8. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 9. KR20220039116A - Method for producing high purity Pelubiprofen - Google Patents [patents.google.com]

- 10. Pelubiprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. benchchem.com [benchchem.com]

- 12. pelubiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. What is the mechanism of Pelubiprofen? [synapse.patsnap.com]

An In-depth Technical Guide to the Isotopic Labeling Pattern of Pelubiprofen Impurity 2-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of the isotopically labeled Pelubiprofen Impurity 2-¹³C₂,d₆. This document is intended to serve as a valuable resource for researchers in drug development, quality control, and metabolic studies who utilize stable isotope-labeled compounds as internal standards or for mechanistic investigations.

Introduction to Pelubiprofen and its Impurities

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class, used in the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. As with any pharmaceutical active ingredient, the identification, characterization, and control of impurities are critical for ensuring drug safety and efficacy. Process-related impurities can arise during the synthesis of the drug substance, and their potential pharmacological and toxicological effects must be evaluated.

Stable isotope-labeled analogues of drug impurities are invaluable tools in pharmaceutical analysis. They are particularly useful as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar physicochemical properties to the unlabeled analyte but distinct mass. This allows for accurate and precise quantification by correcting for matrix effects and variations in sample processing.

This guide focuses on a specific isotopically labeled impurity of Pelubiprofen, designated as Pelubiprofen Impurity 2-¹³C₂,d₆.

Structure and Isotopic Labeling Pattern

Based on available data from pharmaceutical standard suppliers, Pelubiprofen Impurity 2 is identified as 2,2'-(((1E,1'E)-(2-Oxocyclohexane-1,3-diylidene)bis(methanylylidene))bis(4,1-phenylene))dipropionic acid. This structure suggests it is a dimeric impurity, likely formed from the condensation of two molecules of a Pelubiprofen precursor with a cyclohexane (B81311) derivative. The molecular formula for the unlabeled impurity is C₂₆H₂₆O₅.

The isotopically labeled version, Pelubiprofen Impurity 2-¹³C₂,d₆, has a molecular formula of C₂₄¹³C₂H₂₀D₆O₅. The labeling pattern is hypothesized as follows:

-

Two Carbon-13 (¹³C) atoms: These are located at the carboxylic acid carbons of the two propionic acid moieties.

-

Six Deuterium (B1214612) (d₆) atoms: These replace the six hydrogen atoms of the two methyl groups on the propionic acid side chains.

The structure of Pelubiprofen Impurity 2-¹³C₂,d₆ is depicted below:

Caption: Figure 1: Hypothesized Structure of Pelubiprofen Impurity 2-¹³C₂,d₆

Proposed Synthetic Pathway

The synthesis of Pelubiprofen Impurity 2-¹³C₂,d₆ would involve the preparation of an isotopically labeled precursor, 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃, followed by a condensation reaction with 1,3-cyclohexanedione (B196179).

Caption: Figure 2: Proposed Synthetic Pathway for Pelubiprofen Impurity 2-¹³C₂,d₆

A plausible synthetic route is outlined in the diagram above. The key steps would involve the synthesis of the labeled propionic acid side chain, which can then be attached to the aromatic ring. The final step is a condensation reaction.

Analytical Characterization

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic enrichment of the final compound. The expected mass spectral data are summarized in the table below.

| Compound | Molecular Formula | Calculated Exact Mass (monoisotopic) | Expected [M-H]⁻ Ion |

| Pelubiprofen Impurity 2 | C₂₆H₂₆O₅ | 418.1780 | 417.1708 |

| Pelubiprofen Impurity 2-¹³C₂,d₆ | C₂₄¹³C₂H₂₀D₆O₅ | 426.2160 | 425.2088 |

Table 1: Predicted Mass Spectrometry Data

The fragmentation pattern in tandem MS/MS would be expected to show losses of CO₂ and the propionic acid side chain. The mass shifts in the fragments would further confirm the location of the isotopic labels.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise location of the isotopic labels.

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of the labeled compound compared to the unlabeled analogue would be the absence of the signal for the methyl protons of the propionic acid side chains. The signals for the adjacent methine protons would appear as singlets instead of quartets.

-

¹³C NMR: The signal for the carboxylic acid carbons would be significantly enhanced due to the ¹³C enrichment. Decoupling experiments would confirm the connectivity.

-

²H NMR: A deuterium NMR spectrum would show a signal corresponding to the chemical shift of the methyl groups, confirming the presence and location of the deuterium labels.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹H NMR) |

| ¹H | Aromatic protons | 7.0 - 7.5 | Multiplet |

| ¹H | Methine proton (-CH) | ~3.7 | Singlet |

| ¹H | Vinylic proton (=CH) | ~7.6 | Singlet |

| ¹H | Cyclohexane protons | 1.9 - 2.8 | Multiplets |

| ¹³C | Carboxylic acid (-¹³COOH) | ~175 | Singlet (enhanced) |

| ¹³C | Aromatic carbons | 120 - 145 | Multiplets |

| ¹³C | Ketone (C=O) | ~200 | Singlet |

Table 2: Predicted NMR Data for Pelubiprofen Impurity 2-¹³C₂,d₆

Experimental Protocols

A detailed protocol would involve multiple steps, starting with commercially available labeled precursors. A key step would be the introduction of the ¹³C-labeled carboxylic acid, for example, via a Grignard reaction with ¹³CO₂. The d₃-methyl group would be introduced using a deuterated methylating agent.

To a solution of 2-(4-formylphenyl)propanoic acid-¹³C₁,d₃ (2.0 equivalents) and 1,3-cyclohexanedione (1.0 equivalent) in a suitable solvent such as ethanol, a catalytic amount of a base (e.g., piperidine) is added. The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography.

Caption: Figure 3: Experimental Workflow for Synthesis and Analysis

-

Chromatography: A reverse-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.

The purified labeled impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H, ¹³C, and ²H NMR spectra are acquired on a high-field NMR spectrometer.

Conclusion

The isotopically labeled standard, Pelubiprofen Impurity 2-¹³C₂,d₆, is a critical tool for the accurate quantification of the corresponding impurity in Pelubiprofen drug substance and formulated products. This guide provides a detailed (though in part hypothetical) framework for its structure, synthesis, and analytical characterization. The methodologies and data presented here are based on established principles of organic synthesis and analytical chemistry and are intended to guide researchers in the synthesis and use of this and similar labeled compounds. The use of such well-characterized labeled standards is paramount for ensuring the quality and safety of pharmaceutical products.

Technical Guide: Certificate of Analysis for Pelubiprofen Impurity 2-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and analytical methodologies associated with a Certificate of Analysis (CoA) for the isotopically labeled reference standard, Pelubiprofen Impurity 2-¹³C₂,d₆. Given that specific batch CoA documents are proprietary, this guide synthesizes typical data and industry-standard protocols to serve as a detailed reference for researchers and quality control professionals.

Introduction to Pelubiprofen and Its Impurities

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class, recognized for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[1][2]

The control of impurities in active pharmaceutical ingredients (APIs) like Pelubiprofen is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Isotopically labeled impurity standards, such as Pelubiprofen Impurity 2-¹³C₂,d₆, are essential tools in analytical chemistry. They are primarily used as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS/MS) for the accurate determination of the corresponding unlabeled impurity in drug substance and product samples.

Representative Certificate of Analysis

A Certificate of Analysis for a high-purity reference standard like Pelubiprofen Impurity 2-¹³C₂,d₆ provides critical information regarding its identity, purity, and quality. The following table summarizes the data typically presented.

| Test | Method | Specification | Representative Results |

| Identity & Structure | |||

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| ¹H NMR Spectroscopy | 500 MHz ¹H NMR | Structure conforms to expectations | Conforms |

| Mass Spectrometry | HRMS (ESI+) | Conforms to theoretical mass ± 5 ppm | 426.2519 ([M+H]⁺) |

| Purity & Content | |||

| Purity by HPLC | RP-HPLC with UV Detection (254 nm) | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% atom ¹³C; ≥ 98% atom D | Conforms |

| Residual Solvents | ¹H NMR or GC-HS | To be reported | < 0.1% Acetone |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Note: The "Representative Results" are illustrative and not from a specific batch CoA.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are standard protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from any potential related impurities.

-

Instrumentation: UHPLC or HPLC system with a UV/Vis or DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the standard in a 50:50 mixture of Acetonitrile and Water.

Mass Spectrometry (MS) for Identity and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Infusion: Direct infusion or via LC flow.

-

Mass Range: m/z 100-1000.

-

Data Analysis: The measured mass of the protonated molecular ion ([M+H]⁺) is compared to the theoretical mass calculated from the molecular formula (C₂₄¹³C₂H₂₀D₆O₅). The mass spectrum is also analyzed to confirm the isotopic distribution pattern and calculate the deuterium (B1214612) and ¹³C enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the chemical structure of the molecule. For isotopically labeled compounds, it also provides information on the location and extent of labeling.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Concentration: 5-10 mg/mL.

-

Experiment: Standard ¹H NMR.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns. The absence or significant reduction of signals corresponding to the positions of deuterium labeling and the presence of complex splitting patterns due to ¹³C-¹H coupling confirm the isotopic labeling.

Visualization of Pathways and Workflows

Pelubiprofen's Inhibition of the NF-κB Signaling Pathway

Pelubiprofen has been shown to exert its anti-inflammatory effects not only by inhibiting COX enzymes but also by suppressing the NF-κB signaling cascade. It targets upstream kinases, preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[2][3][4]

Experimental Workflow for Reference Standard Characterization

The qualification of a pharmaceutical reference standard is a systematic process that involves multiple analytical techniques to ensure its identity, purity, and suitability for its intended use.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Analysis of Pelubiprofen and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pelubiprofen and its associated impurities, with a specific focus on the isotopically labeled "Pelubiprofen impurity 2-¹³C₂,d₆". While a specific CAS number for this labeled compound is not publicly available in the provided search results, this document offers comprehensive data on related compounds, analytical methodologies, and relevant biological pathways to support research and drug development activities.

Introduction to Pelubiprofen

Pelubiprofen, with a CAS number of 69956-77-0, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation associated with conditions like osteoarthritis.[1] Its therapeutic effect is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy, necessitating the identification and control of any impurities.

Pelubiprofen and Its Impurities

The manufacturing process of Pelubiprofen can lead to the formation of several related substances as impurities. Furthermore, for analytical and pharmacokinetic studies, isotopically labeled standards of both the parent drug and its impurities are often synthesized. Below is a summary of Pelubiprofen and some of its known impurities.

Table 1: Quantitative Data for Pelubiprofen and Related Compounds

| Compound Name | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pelubiprofen | P-290001 | 69956-77-0 | C₁₆H₁₈O₃ | 258.32[2][3] |

| Pelubiprofen Impurity 1 | P-290002 | 63476-54-0 | C₁₁H₁₂O₃ | 192.21[2][3] |

| Pelubiprofen Impurity 2 | P-290003 | Not Available | C₂₆H₂₆O₅ | 418.49[2][4] |

| (Z)-Pelubiprofen | P-290004 | Not Available | C₁₆H₁₈O₃ | 258.32[2][3] |

| Pelubiprofen-¹³C-d₃ | P-290005 | Not Available | C₁₅¹³CH₁₅D₃O₃ | 262.33[2][3] |

| Pelubiprofen Impurity 2-¹³C₂,d₆ | P-290006 | Not Available | C₂₄¹³C₂H₂₀D₆O₅ | 426.51 [2][3][5][6] |

| Pelubiprofen Impurity 4 | P-290007 | Not Available | C₁₆H₂₂O₃ | 262.35[2][3] |

| Pelubiprofen Impurity 5 | P-290008 | Not Available | C₁₆H₂₂O₃ | 262.35[2][3] |

| Pelubiprofen Impurity 6 | P-290009 | Not Available | C₁₉H₂₄O₅ | 332.162[2][5] |

| Pelubiprofen Impurity 7 | P-290010 | Not Available | C₁₉H₂₄O₅ | 332.162[2][5] |

| Pelubiprofen Impurity 8 | P-290011 | 1652582-08-5 | C₁₆H₂₂O₃ | 262.35[2][3] |

Experimental Protocols

The analysis of Pelubiprofen and its impurities typically involves chromatographic and spectroscopic techniques to ensure the identity, purity, and quantity of these substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for analyzing drug purity is reverse-phase HPLC. While specific conditions for "Pelubiprofen impurity 2-¹³C₂,d₆" are not detailed in the search results, a general approach can be outlined.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Pelubiprofen and its impurities show significant absorbance (e.g., 254 nm).

-

Quantification: Impurities are quantified against a reference standard of Pelubiprofen. The isotopically labeled impurity would serve as an internal standard in quantitative bioanalytical methods.

Mass Spectrometry (MS) for Identification

Mass spectrometry, often coupled with HPLC (LC-MS), is essential for the structural confirmation of impurities.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the parent ion and its fragments.

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the parent ion, and the resulting fragmentation pattern provides structural information for impurity identification. The mass shift corresponding to the ¹³C and deuterium (B1214612) labels in "Pelubiprofen impurity 2-¹³C₂,d₆" would be a key diagnostic feature.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical substance like Pelubiprofen.

References

Technical Guide: Storage and Stability of Pelubiprofen Impurity 2-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the storage and stability considerations for Pelubiprofen impurity 2-¹³C₂,d₆. As specific stability data for this isotopically labeled compound is not publicly available, this guide is based on the known properties of Pelubiprofen, its related impurities, general principles for handling stable isotope-labeled compounds, and regulatory guidelines for stability testing. The experimental protocols provided are representative examples and should be adapted and validated for specific laboratory conditions and regulatory requirements.

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. As with any active pharmaceutical ingredient (API), the control of impurities is critical to ensure its quality, safety, and efficacy. Isotopically labeled internal standards, such as Pelubiprofen impurity 2-¹³C₂,d₆, are essential for the accurate quantification of impurities in drug substances and products during development and quality control. This guide provides in-depth information on the recommended storage conditions and a framework for assessing the stability of Pelubiprofen impurity 2-¹³C₂,d₆.

Storage Recommendations

Proper storage is paramount to maintain the integrity and purity of reference standards. The following conditions are recommended for Pelubiprofen impurity 2-¹³C₂,d₆ based on general guidelines for Pelubiprofen impurities and stable isotope-labeled compounds.

Table 1: Recommended Storage Conditions for Pelubiprofen Impurity 2-¹³C₂,d₆

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of potential chemical degradation.[1] |

| Humidity | Controlled low humidity | To prevent hydrolytic degradation. Pelubiprofen is known to be sensitive to high humidity. |

| Light | Protected from light (e.g., in amber vials) | To prevent photodegradation. Many NSAIDs are light-sensitive. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidative degradation, especially for long-term storage. |

| Container | Tightly sealed, appropriate container | To prevent contamination and exposure to environmental factors. |

Stability Considerations and Potential Degradation Pathways

Pelubiprofen, as a 2-arylpropionic acid derivative, is susceptible to degradation under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies should be performed on a solution of Pelubiprofen impurity 2-¹³C₂,d₆.

Table 2: Summary of Forced Degradation Conditions

| Condition | Typical Stressor | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the carboxylic acid group is unlikely, but other susceptible bonds may cleave. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Similar to acidic conditions, the core structure is relatively stable to hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the cyclohexanone (B45756) ring or the phenylpropionic acid side chain.[2] |

| Thermal Degradation | 80°C for 48 hours (solid-state and solution) | Isomerization, decarboxylation, or other thermal rearrangements. |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photolytic cleavage or rearrangement of the molecule.[3] |

Potential Degradation Pathway

Based on the chemical structure of Pelubiprofen and known degradation pathways of similar NSAIDs like ibuprofen (B1674241), a hypothetical degradation pathway is proposed. The primary sites of degradation are likely the cyclohexanone ring and the propionic acid side chain.

Caption: Hypothetical Degradation Pathway of Pelubiprofen.

Experimental Protocols

A robust stability-indicating analytical method is required to monitor the purity of Pelubiprofen impurity 2-¹³C₂,d₆ over time. A High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Representative Stability-Indicating HPLC Method

The following is a representative HPLC method that can be used as a starting point for the analysis of Pelubiprofen and its impurities. This method should be fully validated according to ICH guidelines.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Stability Study Protocol

A long-term stability study should be conducted to establish the retest period for the reference standard.

Caption: Workflow for Long-Term Stability Study.

Table 4: Long-Term Stability Study Protocol

| Aspect | Protocol |

| Objective | To determine the retest period for Pelubiprofen impurity 2-¹³C₂,d₆ under recommended long-term storage conditions. |

| Storage Conditions | 2°C ± 2°C / 60% RH ± 5% RH |

| Testing Frequency | 0, 3, 6, 9, 12, 18, 24, and 36 months. |

| Tests to be Performed | Appearance (Visual Inspection), Purity (by a validated stability-indicating HPLC method), and Identity (at the initial and final time points by Mass Spectrometry and/or NMR). |

| Acceptance Criteria | No significant change in appearance. Purity should remain within the established specification (e.g., ≥95.0%). No significant formation of new impurities. |

Conclusion

The stability of Pelubiprofen impurity 2-¹³C₂,d₆ as a reference standard is critical for its intended use in pharmaceutical analysis. By adhering to the recommended storage conditions and implementing a robust stability testing program, researchers and drug development professionals can ensure the long-term integrity and reliability of this important analytical standard. The provided protocols and degradation pathway information serve as a valuable resource for establishing in-house procedures for the handling and stability assessment of Pelubiprofen impurity 2-¹³C₂,d₆.

References

- 1. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photodegradation of ibuprofen and four other pharmaceutical pollutants on natural pigments sensitized TiO2 nanoparticles [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Pelubiprofen in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pelubiprofen in human plasma. The method utilizes a stable isotope-labeled internal standard, Pelubiprofen impurity 2-¹³C₂,d₆, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing.[1][2][3] This high-throughput method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[4][5] By blocking COX enzymes, Pelubiprofen reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5][6] Its efficacy in treating conditions like osteoarthritis and rheumatoid arthritis has been established.[5] Accurate quantification of Pelubiprofen in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.

LC-MS/MS is the preferred technique for bioanalytical studies due to its high sensitivity and selectivity.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as Pelubiprofen impurity 2-¹³C₂,d₆, co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1][2][3] This application note provides a detailed protocol for the analysis of Pelubiprofen in human plasma using this advanced analytical approach.

Experimental Protocols

Materials and Reagents

-

Pelubiprofen reference standard

-

Pelubiprofen impurity 2-¹³C₂,d₆ (Internal Standard, IS)

-

Human plasma (K₂EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A protein precipitation method is employed for sample preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (Pelubiprofen impurity 2-¹³C₂,d₆ at 500 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Multiple Reaction Monitoring (MRM) Transitions | Pelubiprofen: m/z 257.1 → 213.1Pelubiprofen impurity 2-¹³C₂,d₆: m/z 425.5 → 215.1 |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation

The method was validated according to the FDA guidelines for bioanalytical method validation.[8][9] The following tables summarize the quantitative data obtained during the validation.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Pelubiprofen | 1 - 2000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low (3) | 2.95 | 98.3 | 4.2 |

| Medium (150) | 153.6 | 102.4 | 2.8 |

| High (1500) | 1489.5 | 99.3 | 1.9 |

Table 3: Matrix Effect and Recovery

| QC Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low (3) | 0.98 | 91.5 |

| High (1500) | 1.01 | 93.2 |

Mandatory Visualizations

Caption: Experimental workflow for Pelubiprofen analysis.

Caption: Pelubiprofen's inhibition of the COX pathway.[6][10][11][12]

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Pelubiprofen in human plasma. The use of the stable isotope-labeled internal standard, Pelubiprofen impurity 2-¹³C₂,d₆, ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalytical studies. The simple and rapid sample preparation procedure further enhances its applicability for large sample batches in clinical and research settings.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. What is the mechanism of Pelubiprofen? [synapse.patsnap.com]

- 5. What is Pelubiprofen used for? [synapse.patsnap.com]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. Recently developed GC/MS and LC/MS methods for determining NSAIDs in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.5. Assay Validation [bio-protocol.org]

- 9. fda.gov [fda.gov]

- 10. gpnotebook.com [gpnotebook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Pelubiprofen using Pelubiprofen impurity 2-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelubiprofen (B1679217) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and back pain. Accurate and reliable quantitative analysis of Pelubiprofen in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the method.[1][2] This document provides a detailed protocol for the quantitative analysis of Pelubiprofen in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Pelubiprofen impurity 2-¹³C₂,d₆ as the internal standard.

While previously established methods have utilized structural analogs like tolbutamide (B1681337) as an internal standard[3][4], the use of a stable isotope-labeled internal standard such as Pelubiprofen impurity 2-¹³C₂,d₆ is expected to provide more accurate quantification by co-eluting with the analyte and compensating for matrix-induced ionization suppression or enhancement.[1]

Experimental Protocols

Materials and Reagents

-

Pelubiprofen reference standard

-

Pelubiprofen impurity 2-¹³C₂,d₆ (Internal Standard, IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (for Liquid-Liquid Extraction)

Instrumentation

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required. The system should consist of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pelubiprofen and Pelubiprofen impurity 2-¹³C₂,d₆ in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the Pelubiprofen stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the Pelubiprofen impurity 2-¹³C₂,d₆ stock solution with the same diluent to a final concentration of 50 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

Two primary methods for sample preparation from human plasma are described below: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

2.4.1. Protein Precipitation (PP) Protocol

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (50 ng/mL Pelubiprofen impurity 2-¹³C₂,d₆).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.4.2. Liquid-Liquid Extraction (LLE) Protocol [3][4]

-

To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution.

-

Add 50 µL of 1 M hydrochloric acid to acidify the sample.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3][4]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions, which should be optimized for the specific instrumentation used.

2.5.1. Liquid Chromatography Conditions [3][4]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: Suggested HPLC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 1.0 | 90 |

| 2.5 | 90 |

| 2.6 | 30 |

| 4.0 | 30 |

2.5.2. Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500°C |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Pelubiprofen and Pelubiprofen impurity 2-¹³C₂,d₆

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| Pelubiprofen | 257.1 | 213.1 | -40 V | -15 eV |

| Pelubiprofen impurity 2-¹³C₂,d₆ | 265.2 | 221.2 | -40 V | -15 eV |

Note: The exact m/z values for the precursor and product ions of Pelubiprofen impurity 2-¹³C₂,d₆ are theoretical and should be confirmed by direct infusion of the standard into the mass spectrometer. The DP and CE values should also be optimized.

Data Presentation and Quantitative Analysis

The quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Method Validation Parameters (Based on established methods for Pelubiprofen)[3][4]

| Parameter | Acceptance Criteria | Expected Performance |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 15 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 15 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 7.62% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 7.62% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±13.23% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | To be determined |

| Recovery | Consistent and reproducible | To be determined |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Pelubiprofen.

Rationale for Using a Stable Isotope-Labeled Internal Standard

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method, utilizing Pelubiprofen impurity 2-¹³C₂,d₆ as an internal standard, provides a robust and reliable approach for the quantitative analysis of Pelubiprofen in human plasma. The use of a stable isotope-labeled internal standard is anticipated to minimize the impact of matrix effects and procedural variations, leading to high accuracy and precision. This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development for the bioanalysis of Pelubiprofen. Method validation should be performed according to regulatory guidelines to ensure the reliability of the results.

References

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

Application of Pelubiprofen Impurity 2-¹³C₂,d₆ in Drug Metabolism Studies

Application Note & Protocol

Introduction

Pelubiprofen (B1679217) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, indicated for the treatment of osteoarthritis, rheumatoid arthritis, and back pain.[1] As a prodrug, pelubiprofen undergoes rapid metabolism in the body to form its active alcohol metabolites, with the trans-alcohol metabolite being the most prominent.[1] The therapeutic effects of pelubiprofen are primarily attributed to these active metabolites, which inhibit cyclooxygenase (COX) enzymes, crucial for the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[1]

Understanding the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of pelubiprofen and its active metabolites, is critical for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are invaluable tools in drug metabolism studies, offering high precision and accuracy in the quantification of drugs and their metabolites in biological matrices.[2][3] This document outlines the application and protocols for using Pelubiprofen impurity 2-¹³C₂,d₆ as an internal standard for the quantitative analysis of pelubiprofen in drug metabolism studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Application

Isotopically labeled compounds, such as Pelubiprofen impurity 2-¹³C₂,d₆, are ideal internal standards for mass spectrometry-based quantification.[4] These standards have the same physicochemical properties as the analyte of interest but a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H).[] When added to a biological sample at a known concentration, the isotopically labeled internal standard co-elutes with the unlabeled drug during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[] By measuring the ratio of the mass spectrometric response of the analyte to the internal standard, accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response.[4][]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of pelubiprofen and its active metabolite.

Table 1: LC-MS/MS Method Validation Parameters for Pelubiprofen and its Active Metabolite (trans-alcohol)

| Parameter | Pelubiprofen | trans-alcohol Metabolite |

| Lower Limit of Quantitation (LLOQ) | 15 ng/mL[6][7] | 15 ng/mL[6][7] |

| Linearity Range | 15-2000 ng/mL[6][7] | 15-2000 ng/mL[6][7] |

| Correlation Coefficient (r²) | >0.99[6][7] | >0.99[6][7] |

| Intra-day Precision (%CV) | < 7.62%[6][7] | < 7.62%[6][7] |

| Inter-day Precision (%CV) | < 7.62%[6][7] | < 7.62%[6][7] |

| Accuracy (% deviation) | ± 13.23%[6][7] | ± 13.23%[6][7] |

Table 2: Pharmacokinetic Parameters of Pelubiprofen in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (median) | 0.33 - 0.50 h | [8] |

| Cmax (mean ± SD) | 619.47 ± 335.55 ng/mL | [8] |

| AUC₀-t (mean ± SD) | 364.62 ± 107.88 h*ng/mL | [8] |

Experimental Protocols

Protocol for Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the determination of pelubiprofen and its active metabolite in human plasma.[6][7]

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Pelubiprofen impurity 2-¹³C₂,d₆ working solution (concentration to be optimized, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Protein Precipitation & Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.

-

Vortexing: Vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (containing the analytes and internal standard) to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortexing: Vortex for 1 minute to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This protocol outlines a general method that can be optimized for specific instrumentation.

-

LC System: A suitable HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 analytical column (e.g., Capcellpak C18 ACR).[6][7]

-

Gradient Elution:

-

0-1 min: 30% B

-

1-4 min: 30% to 90% B

-

4-5 min: 90% B

-

5-5.1 min: 90% to 30% B

-

5.1-7 min: 30% B

-

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pelubiprofen: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically)

-

Pelubiprofen impurity 2-¹³C₂,d₆: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically, expected mass shift of +8 Da from pelubiprofen)

-

trans-alcohol Metabolite: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically)

-

Visualizations

Caption: Workflow for the quantitative analysis of Pelubiprofen.

Caption: Simplified metabolic activation pathway of Pelubiprofen.

Caption: Rationale for using an isotopically labeled internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. metsol.com [metsol.com]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note and Protocol for the Quantification of Pelubiprofen in Human Plasma using Pelubiprofen Impurity 2-¹³C₂,d₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelubiprofen (B1679217) is a non-steroidal anti-inflammatory drug (NSAID) used for treating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] As a prodrug, pelubiprofen is metabolized into its active form, primarily the trans-alcohol metabolite, which is largely responsible for its therapeutic effects.[1] Accurate quantification of pelubiprofen in plasma is crucial for pharmacokinetic and bioequivalence studies.[3][4] This document outlines a detailed protocol for the determination of pelubiprofen in human plasma using a stable isotope-labeled internal standard (SIL-IS), Pelubiprofen Impurity 2-¹³C₂,d₆, by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the preferred method for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[5][6][7][8][9]

Analytical Method Overview

This method employs protein precipitation for sample preparation followed by LC-MS/MS analysis. The use of Pelubiprofen Impurity 2-¹³C₂,d₆ as an internal standard ensures reliable quantification by compensating for matrix effects and variations in extraction recovery and instrument response.[8]

Table 1: Summary of Quantitative Data and Method Parameters

| Parameter | Value | Reference |

| Analyte | Pelubiprofen | [10] |

| Internal Standard (IS) | Pelubiprofen Impurity 2-¹³C₂,d₆ | N/A |

| Biological Matrix | Human Plasma | [4][11] |

| Sample Preparation | Protein Precipitation | [4][11][12] |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [10][11] |

| Linearity Range | 15 - 2000 ng/mL | [10] |

| Lower Limit of Quantification (LLOQ) | 15 ng/mL | [10] |

| Intra-day Precision | < 7.62% | [10] |

| Inter-day Precision | < 7.62% | [10] |

| Accuracy | Within ±13.23% | [10] |

| Extraction Recovery | > 85% (representative) | [3] |

Experimental Protocols

Materials and Reagents

-

Pelubiprofen reference standard

-

Pelubiprofen Impurity 2-¹³C₂,d₆ (Internal Standard)

-

Human plasma (with anticoagulant, e.g., heparin)[4]

-

Acetonitrile (B52724) (HPLC grade)[12][13]

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)[14]

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Stock and Working Solutions Preparation

-

Pelubiprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pelubiprofen reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pelubiprofen Impurity 2-¹³C₂,d₆ in methanol.

-